Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate
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Overview
Description
Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C₆H₉ClO₃ It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of a chloro group and a carboxylate ester group
Mechanism of Action
Mode of Action
A related study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids suggests that the reaction involves a series of parallel consecutive stages . These stages include the quaternization of tertiary amine by activated oxirane and the participation of carboxylate anion in ring-opening of both nonactivated and activated oxirane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,3-dimethylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, followed by cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification and cyclization processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxirane ring to a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranes or carboxylates.
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or diols.
Scientific Research Applications
Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-methyloxirane-2-carboxylate
- Ethyl 2-chloro-3,3-dimethyloxirane-2-carboxylate
- Methyl 2-bromo-3,3-dimethyloxirane-2-carboxylate
Uniqueness
Methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate is unique due to the presence of both a chloro group and a carboxylate ester group on the oxirane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-5(2)6(7,10-5)4(8)9-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNZSLBMVTXAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129015-33-4 |
Source
|
Record name | methyl 2-chloro-3,3-dimethyloxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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